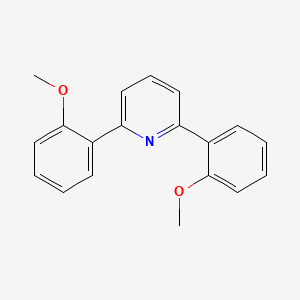

2,6-Bis(2-methoxyphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

195813-55-9 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2,6-bis(2-methoxyphenyl)pyridine |

InChI |

InChI=1S/C19H17NO2/c1-21-18-12-5-3-8-14(18)16-10-7-11-17(20-16)15-9-4-6-13-19(15)22-2/h3-13H,1-2H3 |

InChI Key |

IHWOAMLSTZVYIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,6 Bis 2 Methoxyphenyl Pyridine

Direct Synthesis Routes for the 2,6-Bis(2-methoxyphenyl)pyridine Core

The construction of the this compound scaffold can be achieved through several powerful synthetic methodologies, including cross-coupling reactions, direct C-H functionalization, and multi-component condensation reactions.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile means to form carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly prominent in the synthesis of biaryl and heteroaryl compounds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a 2,6-dihalopyridine with 2-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. heteroletters.orgnih.gov Microwave irradiation has been shown to significantly accelerate these reactions, affording both mono- and di-arylated products in moderate to high yields in a short amount of time. heteroletters.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov For instance, catalysts based on phosphite (B83602) or phosphine oxide ligands have demonstrated high activity for the coupling of 2-pyridyl nucleophiles. nih.gov

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.org This method is known for its high functional group tolerance and its ability to couple sp2-hybridized carbon atoms effectively. wikipedia.org The synthesis of this compound via Negishi coupling would typically involve the reaction of a 2,6-dihalopyridine with a (2-methoxyphenyl)zinc halide reagent. orgsyn.org The reaction generally proceeds under mild conditions and can provide high yields of the desired product. capes.gov.br

| Reaction | Starting Materials | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | 2,6-Dihalopyridine, 2-Methoxyphenylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base | Microwave acceleration is effective. heteroletters.org Ligand choice is critical for efficiency. nih.gov |

| Negishi Coupling | 2,6-Dihalopyridine, (2-Methoxyphenyl)zinc halide | Pd or Ni catalyst | High functional group tolerance. wikipedia.org Mild reaction conditions. capes.gov.br |

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. In the context of synthesizing this compound, this would involve the direct arylation of a pyridine (B92270) core at the 2- and 6-positions with 2-methoxybenzene. While specific examples for this exact transformation are less common in the provided results, the principles of palladium-catalyzed C-H arylation of pyridine N-oxides have been demonstrated for the synthesis of asymmetrically substituted terpyridines, suggesting its potential applicability. researchgate.net

Multi-Component and Condensation Reactions

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. The Kröhnke pyridine synthesis and related condensation reactions are particularly relevant for the construction of polysubstituted pyridines. wikipedia.orgdrugfuture.comacs.org

The Kröhnke pyridine synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgdrugfuture.com This method is highly versatile and tolerates a wide range of substituents on the starting materials, making it suitable for generating a diverse library of poly-aryl systems. wikipedia.org Variations of the Kröhnke synthesis, including microwave-assisted and solvent-free conditions, have been developed to improve efficiency. acs.org

A more direct multi-component approach for synthesizing 2,4,6-triarylpyridines involves the condensation of an aromatic ketone, an aldehyde, and a nitrogen source. For instance, the reaction of 2-methoxyacetophenone (B1211565) with an appropriate aldehyde and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation can yield the desired this compound core, potentially with a substituent at the 4-position derived from the aldehyde. nih.gov Another method involves the condensation of benzaldehyde (B42025) and 4-methoxylacetophenone with ammonia (B1221849) under boron trifluoride etherate catalysis and microwave irradiation. nih.gov

| Reaction | Starting Materials | Key Reagents/Conditions | Key Features |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound | Ammonium acetate | Highly versatile for functionalized pyridines. wikipedia.org |

| Multi-component Condensation | Aromatic ketone, Aldehyde, Nitrogen source (e.g., HMDS, ammonia) | Microwave irradiation, Lewis acid catalyst | Efficient one-pot synthesis of triarylpyridines. nih.govnih.gov |

Functionalization of the Pyridine Nucleus

Once the this compound core is synthesized, further functionalization of the central pyridine ring can be undertaken to modulate its electronic and steric properties for specific applications.

Regioselective Functionalization at the 4-Position

The 4-position of the 2,6-diarylpyridine scaffold is often the most accessible site for further electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of any existing substituents. The electronic character of the diarylpyridine can be tuned by introducing electron-donating or electron-withdrawing groups at this position. A common strategy to introduce functionality at the 4-position is through the initial multi-component synthesis by selecting a suitably substituted aldehyde. nih.gov

Installation of Diverse Substituents on the Pyridine Ring

The introduction of various substituents onto the pyridine ring can be achieved through several synthetic transformations. For example, through functionalization of a related ligand with azide (B81097) groups, further reactions like the Huisgen cycloaddition can be performed to attach other molecular entities. researchgate.net While not directly on the pyridine ring of the target molecule, this illustrates a strategy for derivatization. The synthesis of related bisterpyridine-based grid complexes has shown that functional groups can be introduced post-assembly, allowing for the attachment of molecules like pyrene. researchgate.net

Modification of the 2-Methoxyphenyl Moieties

The two 2-methoxyphenyl groups in this compound offer multiple sites for chemical modification. These transformations can be broadly categorized into the cleavage of the methyl ether and subsequent reactions of the resulting hydroxyl groups, and the direct introduction of new functional groups onto the aromatic rings.

Strategies for Demethylation and Subsequent Alkylation

The conversion of the methoxy (B1213986) groups to hydroxyl groups is a critical step in creating new derivatives. This demethylation yields 2,6-bis(2-hydroxyphenyl)pyridine, a di-phenol that can undergo a wide range of subsequent reactions.

Demethylation: The cleavage of the aryl methyl ether is a standard transformation in organic synthesis. A common and effective reagent for this purpose is boron tribromide (BBr₃). This Lewis acid readily coordinates to the ether oxygen, followed by the nucleophilic attack of the bromide ion on the methyl group, releasing the phenoxide upon workup. Other reagents, such as strong protic acids (e.g., HBr) or other Lewis acids, can also be employed, though reaction conditions may need to be optimized to avoid undesired side reactions on the pyridine ring.

Alkylation: Once the di-phenolic compound, 2,6-bis(2-hydroxyphenyl)pyridine, is obtained, the two hydroxyl groups can be readily alkylated. researchgate.net This is typically achieved by treating the di-phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding di-phenoxide. This nucleophilic species can then react with a variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl tosylates, to introduce new alkyl chains. This two-step sequence of demethylation followed by alkylation allows for the synthesis of a wide array of new 2,6-bis(2-alkoxyphenyl)pyridine derivatives with varying chain lengths and branching, thereby modulating properties like solubility and steric hindrance.

Introduction of Additional Functional Groups on the Phenyl Rings

The introduction of functional groups directly onto the phenyl rings of this compound can be achieved either by building the molecule from already functionalized precursors or by direct functionalization of the pre-formed scaffold.

A highly effective strategy involves the use of substituted 2-methoxyphenylboronic acids in the initial synthesis of the diarylpyridine core, commonly achieved through a Suzuki-Miyaura cross-coupling reaction with a 2,6-dihalopyridine. nih.gov By employing boronic acids bearing additional substituents (e.g., nitro, halogen, alkyl groups) on the phenyl ring, a wide variety of functionalized this compound derivatives can be prepared in a modular fashion. nih.gov

Alternatively, direct electrophilic aromatic substitution on the pre-existing this compound molecule is a potential route for introducing new functional groups. The methoxy groups are activating and ortho-, para-directing, making the phenyl rings susceptible to attack by electrophiles. wikipedia.org Potential reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the activated positions of the phenyl rings.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce nitro groups, which can then be further transformed into other functionalities like amino groups.

Friedel-Crafts Acylation/Alkylation: Under appropriate Lewis acid catalysis, acyl or alkyl groups could be introduced, although care must be taken to avoid side reactions involving the pyridine nitrogen.

It is important to note that the pyridine ring itself is generally deactivated towards electrophilic attack. wikipedia.orgnih.gov However, under certain conditions or through alternative synthetic routes like the formation of pyridine N-oxides, functionalization of the pyridine core can also be achieved. wikipedia.org

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound and its derivatives, several strategies can be employed to enhance the environmental sustainability of the process.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone for the synthesis of the parent scaffold, has been the subject of significant research to improve its green credentials. A key aspect is the choice of solvent. Traditional solvents like toluene (B28343) and THF are being replaced by more environmentally benign alternatives.

| Green Solvent | Rationale for Use in Suzuki-Miyaura Reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, has a higher boiling point and is more stable to acids than THF. nih.gov |

| Cyclopentyl methyl ether (CPME) | High boiling point, low water solubility, and stability to acids and bases make it a good alternative to THF and other ethers. nih.govacs.orgacs.org |

| Isopropyl acetate (i-PrOAc) | A more benign ester solvent with a favorable environmental, health, and safety profile. acs.orgacs.org |

| Water | The ultimate green solvent, though its use often requires specific catalysts and conditions to overcome solubility issues of organic substrates. researchgate.netgctlc.org |

Advanced Spectroscopic Probes and Structural Analytical Techniques in Research on 2,6 Bis 2 Methoxyphenyl Pyridine and Its Metal Complexes

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure of 2,6-bis(2-methoxyphenyl)pyridine. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the atomic connectivity and provides insights into the electronic environment of the nuclei. For the related compound 2-(2-methoxyphenyl)pyridine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and a sharp singlet for the methoxy (B1213986) protons at 3.84 ppm. rsc.org The ¹³C NMR spectrum correspondingly shows signals for the pyridine (B92270) and phenyl carbons, with the methoxy carbon appearing around 55.5 ppm. rsc.org For this compound, one would expect a symmetrical pattern of signals reflecting the molecule's C₂ symmetry. Upon coordination to a metal, shifts in the positions of the pyridine ring's proton and carbon signals are indicative of the nitrogen atom's involvement in bonding.

To resolve complex spectra and confirm structural assignments, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. It helps to trace the proton networks within the pyridine and the two phenyl rings of the ligand, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. It is a powerful method for assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2- and 3-bond) correlations between protons and carbons. youtube.com This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the pyridine ring and the phenyl substituents, by observing correlations between pyridine protons and phenyl carbons, and vice versa. youtube.com

Together, these 2D NMR experiments provide an unambiguous assignment of all ¹H and ¹³C chemical shifts, which is fundamental for a definitive structural analysis in solution. youtube.comresearchgate.net

Variable-Temperature (VT) NMR is employed to study dynamic molecular processes, such as the rotation around the single bonds connecting the pyridine and phenyl rings. researchgate.net At room temperature, this rotation may be rapid on the NMR timescale, leading to averaged signals for the methoxy phenyl groups. As the temperature is lowered, the rotation can be slowed, potentially leading to the decoalescence of signals as the protons in the phenyl rings become chemically non-equivalent. researchgate.net Studying these changes allows for the determination of the energy barrier to rotation. In iron(II) complexes of similar N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligands, VT-NMR has been used to study the spin-crossover behavior in solution by observing changes in paramagnetic chemical shifts. mdpi.com

Vibrational Spectroscopy for Assessment of Functional Groups and Coordination Environments

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify functional groups and probe how their vibrations are affected by coordination to a metal ion.

The FT-IR spectrum of this compound exhibits characteristic absorption bands for its constituent parts. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O-C stretching of the methoxy groups is typically found around 1245 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). The region from 1600 to 1400 cm⁻¹ contains stretching vibrations for the C=C and C=N bonds of the aromatic rings. Upon metal coordination, the most notable change is often an increase in the frequency of the pyridine ring vibrations, particularly the C=N stretching mode, which indicates the formation of a metal-nitrogen bond.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Change upon Metal Coordination |

| Aromatic C-H Stretch | 3100-3000 | Minimal change |

| Pyridine Ring Stretch | ~1580 | Shift to higher frequency |

| Phenyl Ring Stretch | ~1470 | Minor shifts |

| Asymmetric C-O-C Stretch | ~1245 | Minor shifts |

| Symmetric C-O-C Stretch | ~1020 | Minor shifts |

This table presents generalized data based on typical values for the functional groups.

Raman spectroscopy complements FT-IR by providing information on different vibrational modes, specifically those involving a change in polarizability. For centrosymmetric or highly symmetric molecules, certain vibrations may be exclusively Raman or IR active. A key application of Raman spectroscopy in the study of metal complexes is the observation of metal-ligand stretching vibrations, which typically occur at low frequencies (<600 cm⁻¹). These modes, often weak in the IR spectrum, provide direct evidence of the coordination environment around the metal center.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation

The photophysical properties of this compound and its metal complexes are investigated using electronic absorption (UV-Visible) and emission (photoluminescence) spectroscopy.

The electronic absorption spectrum of the free ligand is dominated by intense π-π* transitions within the aromatic systems in the UV region. researchgate.net Upon coordination to a transition metal, new absorption bands can emerge in the visible region. These are often assigned to charge-transfer transitions, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). researchgate.net In the case of d-block metals, weaker d-d transitions may also be observed.

| Property | Representative Value Range for Related Complexes | Description |

| Absorption Maximum (λabs) | 270-380 nm | Ligand-based π-π* transitions and charge-transfer bands. researchgate.net |

| Emission Maximum (λem) | 400-550 nm | Emission color, often from ligand-centered or MLCT states. nih.govnih.gov |

| Photoluminescence Quantum Yield (ΦPL) | 0.1 - 0.3 (can vary significantly) | Efficiency of the light emission process. nih.govnih.gov |

| Excited State Lifetime (τ) | Nanoseconds (fluorescence) to microseconds (phosphorescence) | Duration of the excited state. mdpi.com |

This table provides representative data based on findings for similar pyridine and bipyridine metal complexes.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of this compound and its metal complexes. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the wavelength of absorption corresponding to the energy difference between these states.

In the free this compound ligand, the UV-Vis spectrum is typically dominated by intense absorption bands in the UV region. These bands arise from spin-allowed π-π* transitions within the conjugated aromatic system of the pyridine and methoxyphenyl rings. Less intense n-π* transitions, involving the non-bonding electrons on the pyridine nitrogen atom, may also be observed.

Upon coordination to a metal center, the electronic spectrum can change significantly. New absorption bands, known as charge-transfer (CT) bands, often appear. libretexts.org These transitions involve the movement of an electron between orbitals that are primarily localized on the metal and orbitals primarily localized on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a vacant or partially filled metal d-orbital. libretexts.org This is common for metals in high oxidation states. For instance, the intense purple color of potassium permanganate (B83412) is due to an LMCT transition from an oxygen-based orbital to an empty manganese orbital. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a filled or partially filled metal d-orbital to a low-lying empty π* anti-bonding orbital of the ligand. libretexts.org These transitions are characteristic of complexes with metals in low oxidation states and ligands possessing acceptor orbitals, such as the pyridine ring in this compound. libretexts.org

The energy and intensity of these transitions provide valuable information about the electronic interplay between the metal and the ligand. The solvent environment can also influence the position of these bands. libretexts.org

| Transition Type | Typical Wavelength Region (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |

| π → π | 200 - 400 | 1,000 - 50,000 | High-intensity transitions within the conjugated system of the aromatic rings. |

| n → π | 300 - 500 | 10 - 1,000 | Lower intensity transitions involving non-bonding electrons on the nitrogen atom. |

| d-d Transitions | 400 - 800 | 1 - 1,000 | Weak, often broad transitions between d-orbitals of the metal center; formally Laporte-forbidden in centrosymmetric complexes. libretexts.orgslideshare.net |

| Charge Transfer (MLCT/LMCT) | 300 - 700 | 5,000 - 100,000+ | High-intensity transitions responsible for the vibrant colors of many transition metal complexes. libretexts.org |

Fluorescence and Phosphorescence Studies for Luminescent Properties

Luminescence, encompassing both fluorescence and phosphorescence, is the emission of light from a substance that has absorbed light energy. The study of these properties in complexes of this compound is crucial for applications in sensing, imaging, and optoelectronics.

The free ligand itself may exhibit fluorescence, typically originating from the decay of an electron from the lowest singlet excited state (S₁) to the singlet ground state (S₀). This emission is often in the violet-blue region of the spectrum. mdpi.com

Coordination to metal ions, particularly heavy transition metals like platinum(II), gold(III), or lanthanides (Eu³⁺, Tb³⁺), can profoundly influence the luminescent properties. mdpi.comnih.govresearchgate.net Heavy atoms facilitate intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). Subsequent radiative decay from the T₁ state to the S₀ ground state is known as phosphorescence. This process is spin-forbidden, resulting in significantly longer emission lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds).

For example, platinum(II) complexes with related nitrogen-based tridentate ligands, such as 2,6-bis(N-pyrazolyl)pyridine, have been shown to exhibit intense phosphorescence at low temperatures (77 K). nih.gov Similarly, lanthanide complexes with ligands like 2,6-bis(oxazolyl)pyridines demonstrate strong luminescence, where the organic ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. mdpi.com Polymers incorporating similar 2,6-bis(benzimidazolyl)pyridine units have been developed as fluorogenic sensors. nih.gov

The luminescent properties, including emission wavelength (λ_em), quantum yield (Φ), and excited-state lifetime (τ), are highly tunable and sensitive to the choice of metal, the coordination geometry, and the surrounding environment.

| Complex Type | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) | Emission Type |

| Free Pyridine-based Ligands | 350 - 450 mdpi.com | Up to ~50% mdpi.com | nanoseconds | Fluorescence |

| Pt(II) Complexes | 550 - 660 nih.gov | Variable, can be high | microseconds researchgate.net | Phosphorescence |

| Au(III) Complexes | 450 - 550 researchgate.net | Up to ~22% researchgate.net | 60 - 300 µs researchgate.net | Phosphorescence |

| Eu(III) Complexes | ~615 (for Eu³⁺) mdpi.com | Variable | milliseconds | Lanthanide-centered |

| Tb(III) Complexes | ~545 (for Tb³⁺) mdpi.com | Variable | milliseconds | Lanthanide-centered |

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of this compound and its metal complexes. It also provides insight into the molecular structure through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for these types of compounds, as they are "soft" ionization methods that tend to keep the molecule intact. bris.ac.uk

For the free ligand, this compound (C₂₅H₂₁NO₂), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 368.45. A radical molecular ion, [M]⁺•, might also be observed depending on the ionization technique.

Analysis of the fragmentation pattern reveals structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (-•CH₃) from a methoxy group.

Loss of a methoxy radical (-•OCH₃) .

Cleavage of the C-C bond between the pyridine ring and a methoxyphenyl ring.

Loss of neutral molecules such as formaldehyde (B43269) (CH₂O) or carbon monoxide (CO).

For metal complexes, mass spectrometry confirms the successful coordination of the ligand to the metal and can help establish the stoichiometry of the complex. The observed isotopic pattern of the molecular ion peak can be a definitive indicator of the metal present, as many metals have unique isotopic signatures.

| Ion/Fragment | Formula | Calculated m/z | Description |

| Protonated Molecule | [C₂₅H₂₂NO₂]⁺ | 368.45 | Parent ion using soft ionization (e.g., ESI, APCI). |

| Loss of Methyl Radical | [C₂₄H₁₈NO₂]⁺ | 352.42 | Cleavage of a C-O bond in a methoxy group. |

| Loss of Methoxy Radical | [C₂₄H₁₈NO]⁺ | 324.42 | Cleavage of the phenyl-O bond. |

| Loss of Methoxyphenyl | [C₁₈H₁₄N]⁺ | 244.32 | Cleavage of the pyridine-phenyl bond. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. slideshare.net

In the context of this compound and its complexes, XPS can provide critical information that is often inaccessible by other methods. When a sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy (BE) of these electrons is calculated, which is characteristic of the element and its specific chemical environment.

Key applications for these compounds include:

Confirming Coordination: Upon complexation of the ligand to a metal ion, the nitrogen atom of the pyridine ring donates electron density to the metal. This change in the electronic environment of the nitrogen atom results in a measurable shift in the N 1s binding energy, typically to a higher value, confirming the coordination event.

Determining Metal Oxidation State: The binding energy of a metal's core-level electrons is highly sensitive to its oxidation state. For example, the Cu 2p spectrum of a Cu(II) complex will have a higher binding energy and characteristic "shake-up" satellite peaks compared to a Cu(I) complex. This allows for the unambiguous determination of the metal's oxidation state at the sample's surface.

Surface Analysis: XPS can verify the elemental composition and purity of thin films or solid-state materials prepared from these complexes, which is crucial for device applications.

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Information Obtained |

| N 1s | Free Ligand (Pyridine) | ~399.0 - 400.0 | Baseline N environment. |

| N 1s | Coordinated to Metal | ~400.0 - 402.0 | Shift confirms N-metal bond formation. |

| O 1s | Methoxy Group (-OCH₃) | ~532.5 - 533.5 | Environment of the oxygen atoms. |

| Metal (e.g., Cu 2p₃/₂) ** | Cu(I) | ~932.0 - 933.0 | Lower oxidation state. |

| Metal (e.g., Cu 2p₃/₂) ** | Cu(II) | ~934.0 - 935.5 | Higher oxidation state, often with satellite peaks. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. ethz.ch It is therefore an exceptionally powerful tool for studying metal complexes of this compound that involve a paramagnetic metal center, such as Cu(II) (d⁹), Co(II) (d⁷), or certain oxidation states of iron and rhenium. ethz.chcardiff.ac.ukresearchgate.net

EPR spectra provide detailed information about the electronic structure and coordination environment of the paramagnetic metal ion. The key parameters extracted from an EPR spectrum are the g-factor and hyperfine coupling constants.

g-Factor: The g-factor is analogous to the chemical shift in NMR and is determined by the local electronic environment of the unpaired electron. Its deviation from the free electron value (g = 2.0023) and its anisotropy (differences in g-values along different molecular axes, gx, gy, gz) provide insight into the geometry of the complex and the nature of the metal-ligand bonding.

Hyperfine Coupling: This refers to the interaction (coupling) of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the metal nucleus itself (e.g., ⁶³Cu, ⁶⁵Cu, ⁵⁹Co) or ligand nuclei (e.g., ¹⁴N). ethz.chresearchgate.net This coupling splits the EPR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, A) reveals information about the delocalization of the unpaired electron onto that nucleus, providing direct evidence of covalent bonding. ethz.ch

For a Cu(II) complex with this compound, EPR could distinguish between different coordination geometries (e.g., square planar vs. distorted tetrahedral) and quantify the covalent character of the Cu-N bond through the ¹⁴N superhyperfine coupling. cardiff.ac.uk

| Metal Complex System | g-values | Hyperfine Coupling (A) | Information Revealed |

| Cu(II)-Pyridine type cardiff.ac.uk | g | > g_⊥ ≈ 2.0 | |

| Co(II)-Pyridine type researchgate.net | Anisotropic (e.g., g₁=2.46, g₂=2.21, g₃=2.01) | A(Co) ≈ 50-100 G | Low-spin Co(II) in a specific coordination environment. |

| (bpy⁻)Re(CO)₃X type researchgate.net | g ≈ 2.003 | A(Re) ≈ 20-30 G | Unpaired electron is primarily ligand-based (radical anion). |

Theoretical and Computational Investigations of 2,6 Bis 2 Methoxyphenyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is extensively used to explore the electronic structure and reactivity of 2,6-bis(2-methoxyphenyl)pyridine and its derivatives.

Before any properties can be accurately predicted, determining the most stable three-dimensional structure of a molecule is essential. Geometry optimization is a computational process that seeks to find the coordinates of the atoms corresponding to the minimum energy on the potential energy surface. For this compound, a key structural feature is the relative orientation of the two methoxyphenyl rings with respect to the central pyridine (B92270) ring.

Conformational analysis using DFT reveals that significant twisting occurs around the C-C single bonds connecting the rings. This is primarily due to steric hindrance between the hydrogen atoms on the phenyl rings and the pyridine ring, as well as the bulky methoxy (B1213986) groups. In related structures, such as 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, DFT calculations and X-ray crystallography show that the methoxyphenyl ring is substantially twisted away from the central pyridine ring. nih.govresearchgate.net This non-planar conformation impacts the electronic conjugation between the aromatic systems, which in turn influences the ligand's coordination properties and the photophysical characteristics of its metal complexes.

| Parameter | Value | Reference |

| Dihedral Angle (Central Pyridine vs. Peripheral Ring 1) | 22.24 (4)° | nih.govresearchgate.net |

| Dihedral Angle (Central Pyridine vs. Peripheral Ring 2) | 2.38 (4)° | nih.govresearchgate.net |

| Dihedral Angle (Central Pyridine vs. Methoxyphenyl Ring) | 48.93 (4)° | nih.govresearchgate.net |

Note: Data is for the closely related compound 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, illustrating typical conformational parameters.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For this compound, DFT calculations can determine the energies of these frontier orbitals and visualize their spatial distribution. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov In typical DFT studies on related aromatic compounds, these energy values are calculated to predict and rationalize the molecule's behavior in chemical reactions. nih.gov

| Orbital | Energy (eV) | Significance |

| HOMO | -5.8915 | Electron-donating capability (Nucleophilicity) |

| LUMO | -1.9353 | Electron-accepting capability (Electrophilicity) |

| HOMO-LUMO Gap | 3.9562 eV | Chemical reactivity and kinetic stability |

Note: The values presented are for a representative related brominated methoxyphenyl derivative, calculated at the DFT-B3LYP/6-311G++(d,p) level of theory, to illustrate the application of FMO analysis. nih.gov

DFT calculations are highly effective in predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). These theoretical spectra are often in excellent agreement with experimental results, helping to assign specific electronic transitions, such as π–π* or n–π* transitions, within the molecule. mdpi.commdpi.com

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Theoretical ¹H and ¹³C NMR spectra are calculated and compared against experimental data. A strong correlation between the calculated and observed chemical shifts serves to confirm the proposed molecular structure and provides confidence in the accuracy of the computed electronic environment around each nucleus. mdpi.com

Ab Initio Calculations for High-Accuracy Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry techniques based on quantum mechanics principles without the use of experimental data or empirical parameters. rsc.org While DFT incorporates some approximation through the exchange-correlation functional, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a more rigorous, albeit computationally intensive, approach.

For a molecule like this compound, ab initio calculations can be used to obtain highly accurate benchmark data for its electronic structure. researchgate.net These methods are particularly valuable for studying systems where DFT might struggle, such as in describing weak intermolecular interactions or certain excited states. For instance, high-level ab initio calculations could provide a very precise determination of the rotational barriers between the pyridine and methoxyphenyl rings or accurately characterize the nature of bonding in its metal complexes. rsc.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT and ab initio methods typically model molecules in the gas phase or use implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of molecules in a solution over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent-solute interactions, and other dynamic processes.

For this compound, MD simulations can be used to understand its behavior in different solvents. These simulations can reveal how solvent molecules arrange themselves around the ligand (the solvation shell) and quantify intermolecular interactions, such as hydrogen bonding or van der Waals forces. Such studies are crucial for understanding solubility and the initial stages of complex formation in solution. researchgate.net Analysis of the simulation trajectory, for example through Radial Distribution Functions (RDFs), can provide detailed information on the solute-solvent and solvent-solvent interactions that govern the molecule's behavior in the condensed phase. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound or its derivatives, computational studies can provide a step-by-step understanding of the reaction pathway. For instance, in catalyzed reactions, calculations can clarify the role of the catalyst, the binding of substrates, and the origin of selectivity (e.g., regio-, diastereo-, and enantioselectivity). acs.orgacs.org This detailed mechanistic insight is vital for optimizing reaction conditions and designing more efficient synthetic routes or novel catalysts. acs.org

Quantitative Structure-Property Relationships (QSPR) Studies for Ligand Design Optimization

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of ligand design, QSPR models are invaluable tools for predicting the properties of novel compounds, thereby guiding the synthesis of molecules with optimized characteristics and reducing the need for extensive experimental work. For derivatives of this compound, QSPR studies can be instrumental in tailoring their electronic, steric, and lipophilic properties to enhance their performance in various applications, such as catalysis, materials science, and medicinal chemistry.

The development of a robust QSPR model involves several key steps. Initially, a dataset of molecules with known properties is compiled. For this series of compounds, this would involve synthesizing a library of this compound derivatives with systematic variations in their substituents. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties.

Following the calculation of descriptors, a statistical method is employed to develop a mathematical equation that links a selection of these descriptors to the observed property. Multiple Linear Regression (MLR) is a commonly used technique for this purpose, although more advanced machine learning algorithms can also be applied to capture more complex, non-linear relationships. The predictive power and robustness of the resulting QSPR model are then rigorously validated using both internal and external validation techniques.

A hypothetical QSPR study on a series of this compound derivatives designed to optimize a specific property, such as catalytic activity, might involve the exploration of various electronic and steric descriptors. For instance, the Hammett constants (σ) of substituents on the phenyl rings could be used to quantify electronic effects, while descriptors like molar refractivity (MR) or Taft steric parameters (Es) could account for steric influences.

Table 1: Hypothetical Dataset for a QSPR Study of this compound Derivatives

| Compound ID | Substituent (R) | Log(Activity) | Hammett Constant (σ) | Molar Refractivity (MR) |

| 1 | H | 1.20 | 0.00 | 1.03 |

| 2 | 4-CH₃ | 1.35 | -0.17 | 5.65 |

| 3 | 4-Cl | 1.10 | 0.23 | 6.03 |

| 4 | 4-NO₂ | 0.85 | 0.78 | 7.36 |

| 5 | 3-OCH₃ | 1.28 | 0.12 | 7.87 |

| 6 | 3-CN | 0.95 | 0.56 | 6.33 |

Based on such a dataset, a QSPR model could be formulated. For example, a simplified MLR equation might take the form:

Log(Activity) = β₀ + β₁(σ) + β₂(MR)

Where β₀ is the intercept, and β₁ and β₂ are the regression coefficients for the Hammett constant and molar refractivity, respectively. The signs and magnitudes of these coefficients would provide insight into the structure-property relationships. A positive β₁ would suggest that electron-donating groups enhance activity, while a negative β₂ might indicate that bulky substituents are detrimental.

Table 2: Statistical Parameters of a Hypothetical QSPR Model

| Parameter | Value |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

The high values of R² and Q² in the hypothetical model above would indicate a strong goodness-of-fit and predictive ability. The F-statistic and a low p-value would further suggest that the model is statistically significant and that the observed relationships are unlikely to be due to chance.

Such validated QSPR models can then be used to screen virtual libraries of yet-to-be-synthesized this compound derivatives. By calculating the relevant descriptors for these virtual compounds and inputting them into the QSPR equation, their properties can be predicted. This in silico screening process allows researchers to prioritize the synthesis of candidates that are most likely to exhibit the desired properties, thereby accelerating the discovery and optimization of new functional molecules.

Applications of 2,6 Bis 2 Methoxyphenyl Pyridine and Its Metal Complexes in Advanced Materials and Catalysis

Catalytic Applications

The unique architecture of metal complexes derived from 2,6-Bis(2-methoxyphenyl)pyridine, featuring a stable pincer framework, suggests considerable potential in various catalytic transformations. While direct catalytic data for this specific ligand is emerging, extensive research on structurally analogous pyridine-based pincer ligands provides a strong foundation for discussing its likely applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In a homogeneous catalytic setting, the solubility and tunable nature of discrete molecular catalysts are paramount. The methoxy (B1213986) groups on the phenyl rings of this compound can enhance solubility in organic solvents and modulate the electronic properties of the central metal, thereby influencing catalytic activity and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds. The design of the ligand is crucial for the catalyst's efficacy. Research has shown that palladium complexes bearing monodentate 2-(o-methoxyphenyl)pyridine ligands exhibit activity in Suzuki-Miyaura coupling reactions. researchgate.net For instance, a palladium complex with this ligand was investigated for coupling various aryl halides. researchgate.net

Furthermore, the feasibility of forming the core structure of the title compound via cross-coupling has been demonstrated. A study on the Suzuki-Miyaura reaction between 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) and 2-methoxyphenylboronic acid successfully produced 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine, indicating that the C(aryl)-C(pyridine) bond formation is efficient. nih.gov This suggests that palladium complexes incorporating the tridentate this compound ligand could serve as stable and active pre-catalysts for a variety of cross-coupling reactions, leveraging the stability of the pincer motif to prevent catalyst decomposition and enhance turnover numbers. While specific data on C-N or C-O bond formation using this ligand is not yet prevalent, the general success of palladium-pincer complexes in such transformations suggests a promising area for future investigation.

Table 1: Examples of Related Pyridine-Based Ligands in Suzuki-Miyaura Cross-Coupling

| Catalyst/Ligand | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd Complex of 2-(o-methoxyphenyl)pyridine | 2,6-dibromopyridine + Phenylboronic acid | 2,6-diphenylpyridine | 97 | researchgate.net |

| Pd(OAc)₂/SPhos | 3-amino-2-chloropyridine + 2-methoxyphenylboronic acid | 3-amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

| Pd(PPh₃)₄ | 3,4,5-tribromo-2,6-dimethylpyridine + 2-methoxyphenylboronic acid | 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine | Not specified | nih.gov |

Metal complexes are widely used to catalyze oxidation and reduction reactions, with the ligand playing a key role in modulating the metal's redox potential and substrate accessibility. Pyridine-based alcohol ligands and their metal complexes, for example, are known to be redox-active and participate in various catalytic oxidation processes, including the epoxidation of olefins. mdpi.comnih.gov

Specifically, research into copper(II) complexes with the related ligand 2,6-bis(2-hydroxyphenyl)pyridine has provided insights into their physical and structural properties, which are relevant for catalytic applications. researchgate.net A comparative study analyzed these alongside complexes of this compound (referred to as LOMe2), examining their spectroscopic and electrochemical properties. researchgate.net An attempt to synthesize the copper(II) bromide complex of this compound unexpectedly yielded an ionic complex, bis[2,6-bis(2-methoxyphenyl)pyridinium] di-μ-bromido-bis[dibromidocuprate(II)], highlighting the intricate coordination chemistry involved. nih.gov The development of well-defined palladium complexes with pyridine-carboxylate ligands for the efficient aerobic oxidation of a wide range of alcohols further underscores the potential of this class of compounds. csic.es These findings suggest that metal complexes of this compound could be effective catalysts for selective oxidation of alcohols and other substrates, with the methoxy groups influencing the catalyst's stability and electronic character.

Pincer complexes have become prominent in the field of olefin polymerization. Iron and cobalt complexes featuring bis(imino)pyridine ligands are highly active catalysts for ethylene (B1197577) polymerization, producing linear polyethylene. nih.govseahipublications.org The steric and electronic properties of the substituents on the ligand framework are known to significantly impact the catalytic activity, molecular weight of the resulting polymer, and product distribution.

Recent advancements have focused on pyridine-2,6-bis(phenylenephenolate) complexes, which are structurally related to this compound. These complexes are effective catalyst components for olefin polymerization, and modifications to the ligand backbone have been shown to improve their solubility in non-aromatic hydrocarbons without negatively affecting their catalytic performance. wipo.intgoogle.com Given the structural similarities and the established success of related pincer ligands, it is highly probable that metal complexes of this compound could also function as effective catalysts for olefin polymerization, with the methoxyphenyl groups providing a means to fine-tune the polymerization behavior.

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging. Immobilizing these catalysts onto solid supports combines the advantages of homogeneous systems with the practical benefits of heterogeneous catalysis. Various strategies have been developed for the heterogenization of pyridine-based catalysts.

For instance, bis(imino)pyridyl iron complexes have been successfully immobilized on silica (B1680970) supports. One method involves functionalizing the pyridine (B92270) ligand with a group, such as an allyloxy group, that can be covalently anchored to the silica surface via hydrosilylation. This approach creates a supported catalyst that maintains activity in ethylene polymerization while facilitating easier handling and preventing reactor fouling. Although this specific strategy has been applied to related ligands, it provides a clear blueprint for immobilizing complexes of this compound. The phenyl rings of the ligand could be functionalized with appropriate groups to enable covalent attachment to supports like silica, alumina, or polymeric resins, paving the way for their application in industrial-scale continuous flow reactors.

Luminescent Materials and Devices

Metal complexes with pincer-type ligands like this compound are of great interest for their photoluminescent properties. The combination of a heavy metal center (such as platinum or iridium) with a conjugated organic ligand facilitates strong spin-orbit coupling, leading to efficient phosphorescence at room temperature. These properties make them ideal candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

The luminescence of these complexes typically arises from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC) excited states. The emission color and efficiency can be precisely tuned by modifying the structure of the pincer ligand or the ancillary ligands attached to the metal.

While detailed photophysical data for complexes of this compound are still emerging, the properties of numerous structurally similar compounds have been extensively studied. For example, platinum(II) complexes with 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine ligands are known to be luminescent, with their emission properties sensitive to solvent polarity and the electronic nature of ancillary alkynyl ligands. nih.gov Similarly, platinum(II) complexes of 2,6-bis(1,2,3-triazol-4-yl)pyridine are also emissive. nih.gov

Iridium(III) complexes bearing two cyclometalating phenylpyridine ligands and an ancillary ligand are a major class of phosphorescent emitters. researchgate.netanalis.com.mypku.edu.cn Their emission can be tuned across the visible spectrum by introducing substituents, such as fluorine atoms, onto the phenylpyridine ligands, which can significantly enhance quantum yields. researchgate.netanalis.com.my The tables below summarize the photophysical properties of representative platinum(II) and iridium(III) complexes with related pyridine-pincer and cyclometalating ligands, providing a reference for the expected performance of this compound complexes. The methoxy groups in the target ligand are expected to act as electron-donating groups, which would likely lead to a red-shift in the emission compared to unsubstituted analogues.

Table 2: Photophysical Data for Selected Luminescent Platinum(II) Complexes with Related Tridentate Pyridine Ligands

| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |

|---|---|---|---|---|

| [Pt(bzimpy)(C≡C-Ph)]PF₆ | 501, 535 | 0.23 | 2.97 | nih.gov |

| [Pt(bzimpy)(C≡C-C₆H₄-CF₃)]PF₆ | 473, 503 | 0.65 | 11.1 | nih.gov |

| [Pt(bpt)Cl]OTf | 590, 638 | - | 1.1 | nih.gov |

| [Pt(bpt)(C≡CPh)]OTf | 558, 603 | 0.02 | 0.14 | nih.gov |

bzimpy = 2,6-bis(N-methylbenzimidazol-2'-yl)pyridine; bpt = 2,6-bis(1-dodecyl-1,2,3-triazol-4-yl)pyridine

Table 3: Photophysical Data for Selected Luminescent Iridium(III) Complexes with Phenylpyridine-type Ligands

| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

|---|---|---|---|---|

| [Ir(ppy)₂(pic)] | 516 | 0.10 | - | researchgate.net |

| [Ir(F₂ppy)₂(pic)] | 471, 497 | 0.49 | - | researchgate.net |

| [Ir(2,4-F₂ppy)₂(mbpyf)] | 464 | 0.37 | - | analis.com.my |

| (MDPPF)₂Ir(acac) | 555 | - | - | pku.edu.cn |

ppy = 2-phenylpyridine; F₂ppy = 2-(2',4'-difluorophenyl)pyridine; pic = picolinate; mbpyf = pyridine-formimidamide ligand; MDPPF = 4,4'-difluoro-5-methyl-2,3-diphenylpyrazine

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

While direct research on this compound in OLEDs is not extensively documented in the provided results, the broader class of pyridine-based ligands and their metal complexes are fundamental to the field of organic electronics. For instance, derivatives like 2,6-bis(benzimidazol-2-yl)pyridine are used in platinum(II) complexes that exhibit tunable photophysical properties, a key requirement for OLED emitters. nih.govnih.gov The ability to modify the ligands, such as by introducing different substituent groups, allows for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes. This is crucial for achieving efficient and color-pure emission in OLED devices. The development of self-assembled monolayers (SAMs) from functionalized organic semiconductors on substrates like SiO2 has been shown to improve the performance of ultrathin film transistors (UTFTs), demonstrating the importance of molecular ordering and interfacial engineering in organic electronics. nih.gov

Advanced Sensor Development (e.g., Chemo/Biosensors for non-biological targets)

The versatility of pyridine-based ligands extends to the creation of advanced sensors. Metal complexes incorporating these ligands can be designed to exhibit changes in their photophysical or electrochemical properties upon interaction with specific analytes. For example, platinum(II) complexes of 2,6-bis(benzimidazol-2'-yl)pyridine have been engineered to act as pH sensors. nih.gov These complexes can undergo self-assembly and disassembly in response to pH changes, leading to a ratiometric emission response through Förster resonance energy transfer (FRET). nih.gov This "proof-of-principle" demonstrates the potential for designing sophisticated sensors for various targets. Furthermore, the fluorescence of certain pyridine derivatives, such as 2,6-bis(1H-benzimidazol-2-yl)pyridine (BBP), is highly sensitive to the local environment. BBP is nearly non-fluorescent in aqueous solutions but shows a strong emission enhancement in the hydrophobic environment of a phospholipid bilayer, making it a potential probe for water content in membranes. nih.gov

Phosphors and Fluorophores for Scientific Imaging and Detection

The luminescent properties of metal complexes derived from 2,6-disubstituted pyridines make them suitable for use as phosphors and fluorophores. These materials are essential for various scientific imaging and detection techniques. The emission characteristics, including color and lifetime, can be tailored by altering the metal center and the ligand structure. For instance, the fluorescence of 2,6-bis(1H-benzimidazol-2-yl)pyridine is significantly influenced by hydrogen bonding interactions with water molecules, leading to a "light switch effect" that can be exploited for sensing applications. nih.gov Platinum(II) complexes of similar ligands can exhibit strong triplet metal-metal-to-ligand charge transfer (3MMLCT) emission in the red region of the spectrum, which is beneficial for applications requiring deep tissue penetration or avoiding autofluorescence from biological samples. nih.gov

Supramolecular Chemistry and Self-Assembly

The ability of this compound and its analogs to direct the assembly of complex, well-defined structures through non-covalent interactions is a cornerstone of their application in supramolecular chemistry.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and related ligands are instrumental in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are built from metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. nih.govnih.gov The structure and properties of these frameworks, such as porosity and stability, are dictated by the geometry of the metal ion and the nature of the organic linker. nih.gov Pyridine-based ligands, including 2-pyridyl oximes, have been successfully employed in the synthesis of novel MOFs and coordination polymers. nih.govnih.gov For example, the reaction of 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine with silver(I) ions leads to the self-assembly of a cyclic metalladecapyridine. nih.gov The resulting structures can exhibit interesting properties and potential applications in areas like catalysis and sensing. nih.gov

| Framework Type | Ligand Example | Metal Ion | Resulting Structure | Reference |

| MOF | 2-pyridyl oximes | Cu(II), Zn(II) | 3D networks | nih.govnih.gov |

| Coordination Polymer | 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine | Ag(I) | Cyclic metalladecapyridine | nih.gov |

| Coordination Polymer | 2,6-bis(diphenylphosphino)pyridine | Ag(I) | Polymeric chains | capes.gov.br |

Self-Assembled Monolayers and Thin Films

The controlled organization of molecules on surfaces to form self-assembled monolayers (SAMs) and thin films is a powerful strategy for creating functional interfaces. While specific examples involving this compound are not detailed, the principles are well-established for related organic molecules. For instance, functionalized triethoxysilanes bearing complex organic semiconducting molecules have been used to form stable SAMs on SiO2 substrates. nih.gov These SAMs can act as interfacial layers to improve the performance of organic electronic devices. nih.gov The formation of such ordered thin films relies on a combination of covalent bonding to the substrate and non-covalent interactions between the assembled molecules. The ability to create homogeneous, multi-component two-dimensional crystalline thin films through coadsorption and self-assembly has also been demonstrated, opening up possibilities for creating materials with tunable properties. avs.org

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Engineering

| Interaction Type | Description | Significance | Reference |

| C—H⋯N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and a nitrogen atom of a pyridine ring. | Forms dimers and links molecules into larger assemblies. | nih.govresearchgate.netiucr.org |

| C—H⋯π Interactions | Interaction between a C-H bond and the electron cloud of an aromatic ring. | Contributes to the formation of supramolecular networks. | nih.govnih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Facilitates the formation of extended, ordered structures. | nih.govresearchgate.netiucr.org |

Photophysical Applications beyond Luminescence

The unique structural and electronic properties of this compound, arising from its pincer-like architecture and the electron-donating methoxy groups, make it a compelling ligand for the development of photoactive materials. While its luminescent properties are a subject of interest, its utility extends into other photophysical applications, including the realms of photocatalysis and solar energy conversion.

The ligand this compound serves as a scaffold for constructing metal complexes with potential photocatalytic and photosensitizing capabilities. The photophysics of these complexes are of interest for enabling or enhancing chemical reactions through light absorption. For instance, gold(III) complexes incorporating this ligand have been synthesized and studied. whiterose.ac.uk The combination of the ligand with a photoactive metal center like gold(III) is of interest for creating systems where light can trigger electron transfer processes, a key step in many photocatalytic cycles. whiterose.ac.uk While detailed photocatalytic applications were not the primary focus of the available study, the synthesis of such photoactive complexes is a foundational step toward their development as photocatalysts. whiterose.ac.uk

In a different context, this compound has been utilized in a chemical transformation that, while not a photocatalytic process itself, highlights its role in catalytic systems. It was employed in the hydrogenation of 2,6-disubstituted pyridines, a reaction catalyzed by a ruthenium complex. karger.com In this specific reaction, the compound itself was the substrate being hydrogenated to yield cis-2,6-bis(2-methoxyphenyl)piperidine with high efficiency and diastereoselectivity. karger.com

A significant area of application for metal complexes of this compound is in the field of solar energy conversion, particularly in Dye-Sensitized Solar Cells (DSSCs). In DSSCs, a redox mediator is a crucial component that regenerates the photo-oxidized dye and transports charge to the counter-electrode. Copper(II) complexes derived from phenoxy-pincer ligands like this compound (referred to as LOMe2 in some literature) have been investigated as potential redox mediators. researchgate.netresearchgate.net

The suitability of these copper complexes stems from their electrochemical properties. The flexibility of the pincer ligand framework can facilitate a high degree of reversibility in the Cu(II)/Cu(I) redox couple, which is a critical requirement for an efficient redox shuttle in DSSCs. researchgate.net Research has explored the physical properties of these complexes using optical spectroscopy and electrochemical methods to evaluate their potential performance. researchgate.netresearchgate.net The aim is to develop alternative, efficient, and potentially more cost-effective redox mediators compared to the commonly used iodide/triiodide couple.

| Complex Type | Ligand | Application Area | Key Findings | Reference |

| Copper(II) Complex | This compound (LOMe2) | Dye-Sensitized Solar Cells (DSSCs) | Investigated as a potential redox mediator. The ligand's flexibility promotes a reversible Cu(II)/Cu(I) redox couple. | researchgate.netresearchgate.net |

| Gold(III) Complex | This compound | Photophysics | Synthesis of photoactive cyclometallated gold(III) complexes with potential for polarized emission. | whiterose.ac.uk |

Spin Crossover (SCO) Materials

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property makes SCO complexes promising candidates for molecular switches, sensors, and data storage devices.

A thorough review of scientific literature indicates that while extensive research has been conducted on the spin crossover properties of iron(II) complexes with structurally related pincer-type ligands, such as 2,6-bis(pyrazol-1-yl)pyridine and 2,6-bis(benzimidazol-2-yl)pyridine, there is currently no specific research available detailing the synthesis or investigation of spin crossover behavior in complexes of This compound . The electronic and steric properties of the ligand play a crucial role in determining the ligand field strength around the metal ion, which in turn dictates whether SCO can occur. The specific electronic character of the methoxyphenyl donors in this compound may not provide the precise ligand field environment required to stabilize both the LS and HS states of a metal ion like Fe(II) within an accessible energy range for SCO to be observed.

Future Perspectives and Emerging Research Directions for 2,6 Bis 2 Methoxyphenyl Pyridine Chemistry

Exploration of Novel Coordination Geometries and Under-Explored Metal Centers

The unique structural motif of 2,6-bis(2-methoxyphenyl)pyridine and its derivatives makes them versatile ligands for a wide array of metal ions. While extensive research has been conducted on their coordination with common transition metals, a vast landscape of under-explored metal centers remains. Future research will likely focus on complexes with lanthanides, actinides, and p-block metals, potentially unlocking novel catalytic, magnetic, and optical properties. ontosight.ai

The inherent flexibility of the this compound scaffold allows for the adoption of various coordination geometries. Researchers are actively investigating how subtle modifications to the ligand structure can influence the coordination environment around the metal center. nih.govnih.gov This includes the design of ligands that can enforce unusual or distorted geometries, which could lead to complexes with unique reactivity and physical properties. nih.gov For instance, the introduction of bulky substituents on the pyridine (B92270) or phenyl rings can create steric hindrance that favors specific coordination numbers and geometries.

| Ligand System | Metal Ion | Observed/Potential Geometries | Potential Applications |

| 2,6-bis(pyrazol-3-yl)pyridine derivatives | Fe(II) | Octahedral, Distorted Octahedral | Spin-crossover materials, sensors nih.govmdpi.com |

| [N.1.1]-(2,6)-Pyridinophanes | Pd(II), Pt(II) | Planar, Constrained | Catalysis, host-guest chemistry nih.gov |

| 2,6-bis(2-hydroxyphenyl)pyridine | Various | Square planar, Tetrahedral, Octahedral | Catalysis, materials science ontosight.ai |

Integration into Multi-Component Systems for Synergistic Functionality

The integration of this compound-based units into larger, multi-component systems is a rapidly emerging area of research. mdpi.comrsc.org This approach aims to create materials and molecules with synergistic functionalities, where the properties of the individual components are enhanced or new properties emerge from their interaction.

One promising direction is the incorporation of these pyridine derivatives into metal-organic frameworks (MOFs) and coordination polymers. The rigid and well-defined structure of this compound can act as a building block to construct porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Furthermore, the covalent linking of this compound units to other functional molecules, such as photosensitizers, redox-active species, or biomolecules, can lead to the development of advanced materials for applications in areas like artificial photosynthesis, molecular electronics, and targeted drug delivery. mdpi.com The modular nature of these multi-component systems allows for a high degree of tunability, enabling the rational design of materials with specific functions. rsc.org

Rational Design of Derivatives for Tunable Properties and Specific Applications

The ability to rationally design and synthesize derivatives of this compound with tailored properties is a key driver of innovation in this field. ontosight.aimdpi.comrsc.orgnih.gov By systematically modifying the substituents on the pyridine and phenyl rings, researchers can fine-tune the electronic, steric, and photophysical properties of the resulting molecules and their metal complexes. researchgate.netmdpi.com

For example, the introduction of electron-donating or electron-withdrawing groups can modulate the ligand's donor strength, which in turn affects the stability and reactivity of the corresponding metal complexes. mdpi.com Similarly, the attachment of chiral auxiliaries can lead to the development of asymmetric catalysts for enantioselective transformations.

The design of derivatives with specific applications in mind is a major focus of current research. This includes the development of:

Luminescent materials: By incorporating fluorophores or phosphorescent units, researchers are creating new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. rsc.org

Biologically active compounds: Derivatives of this compound are being investigated for their potential as therapeutic agents, with studies exploring their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimdpi.comnih.gov

Liquid crystals: The bent shape of some 2,6-disubstituted pyridine derivatives makes them suitable candidates for the formation of liquid crystalline phases, which are of interest for display technologies. rsc.orgresearchgate.net

| Derivative Type | Targeted Property/Application | Key Design Feature |

| N,N′-Bis(2-methoxyphenyl)pyridine-2,6-dicarboxamide | Metal ion chelation, luminescent sensors | Tridentate ligand with amide functionalities researchgate.net |

| 8-(meso)-Pyridyl-BODIPYs | Photodynamic therapy, fluorescence imaging | Covalent attachment to a BODIPY core mdpi.comfrontiersin.org |

| Substituted 2,6-diphenyl-imidazo[4,5-b]pyridines | Anticancer agents | Variation of substituents on phenyl rings mdpi.com |

| Methoxyphenyl-substituted thiosemicarbazones | Anticancer agents | Incorporation of a methoxyphenyl moiety to enhance permeability mdpi.com |

Advancements in Sustainable Synthesis and Processing Methodologies

In line with the growing emphasis on green chemistry, a significant future direction is the development of more sustainable and efficient methods for the synthesis and processing of this compound and its derivatives. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents. ethz.ch

Emerging research focuses on the use of greener alternatives, such as:

Catalytic methods: The use of highly efficient and recyclable catalysts, including palladium-based systems for cross-coupling reactions and biocatalysts, can significantly reduce waste and energy consumption. ethz.chrsc.org

Microwave-assisted synthesis: This technique can dramatically shorten reaction times and improve yields, leading to more energy-efficient processes. nih.gov

Multi-component reactions: These one-pot reactions allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. researchgate.netacsgcipr.org

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign approach to the synthesis of pyridine derivatives. ethz.chrsc.org

Synergistic Approaches Combining Advanced Computational and Experimental Research

The synergy between advanced computational modeling and experimental research is becoming increasingly crucial for accelerating the discovery and development of new this compound-based materials and molecules. acs.org Computational methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of these compounds, guiding the rational design of new derivatives with desired properties. researchgate.net

For instance, computational screening can be used to predict the coordination behavior of different ligands with various metal centers, identify promising candidates for specific applications, and elucidate reaction mechanisms. This in silico approach can significantly reduce the number of experiments required, saving time and resources.

The combination of computational predictions with experimental validation through synthesis, characterization, and performance testing creates a powerful feedback loop. Experimental results can be used to refine and improve the accuracy of computational models, leading to a deeper understanding of the structure-property relationships in these systems. This integrated approach is expected to play a pivotal role in unlocking the full potential of this compound chemistry in the years to come.

Q & A

Q. What are the optimal synthetic routes for 2,6-Bis(2-methoxyphenyl)pyridine, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple 2-methoxyphenyl boronic acid with halogenated pyridine precursors. Optimization involves tuning reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, using microwave-assisted synthesis or inert atmosphere conditions can enhance yields. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and molecular symmetry.

- UV-Vis and fluorescence spectroscopy to analyze electronic transitions and photophysical properties.

- X-ray crystallography (using SHELX software for refinement) to resolve 3D molecular geometry and intermolecular interactions .

- FT-IR for identifying functional groups like methoxy (-OCH₃) and pyridine rings .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data are limited, general precautions include:

- Using PPE (gloves, goggles, lab coats) and working in a fume hood.

- Avoiding prolonged skin/eye contact and inhalation of dust.

- Storing in airtight containers under inert gas to prevent degradation.

- Referencing updated Safety Data Sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can this compound be utilized as a fluorescent chemosensor for metal ions, and what methodological considerations ensure selectivity?

Methodological Answer: The compound’s π-conjugated system and methoxy donor groups enable selective metal ion detection (e.g., Fe³⁺, Cu²⁺). Design considerations include:

Q. What strategies are effective in resolving data contradictions when analyzing the coordination behavior of this compound with transition metals?

Methodological Answer: Contradictions between spectroscopic and crystallographic data can arise from dynamic equilibria or mixed coordination modes. Strategies include:

Q. How does the electronic nature of the methoxy substituents influence the photophysical properties of this compound derivatives?

Methodological Answer: Methoxy groups act as electron donors, altering the compound’s HOMO-LUMO gap. This can be studied via:

Q. What experimental approaches are employed to determine the crystal structure of this compound complexes, and how can SHELX software enhance refinement accuracy?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. SHELX software (e.g., SHELXL) refines structures by:

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the inhibitory effects of this compound analogs on enzymatic activity?

Methodological Answer: SAR studies involve:

- Synthesizing derivatives with varied substituents (e.g., alkyl, aryl, or electron-withdrawing groups).

- Testing inhibitory potency via kinetic assays (e.g., mushroom tyrosinase inhibition using L-DOPA as a substrate).

- Molecular docking simulations to correlate substituent effects with binding affinity and enzyme active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products